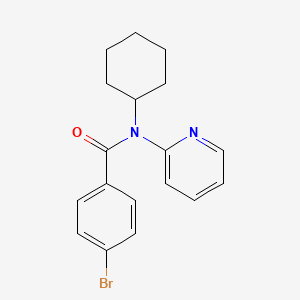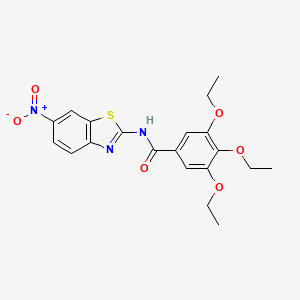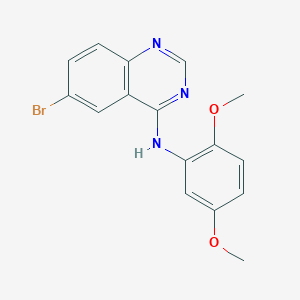
4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide
Descripción general
Descripción
4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C18H21BrN2O It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring, a cyclohexyl group, and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride, cyclohexylamine, and 2-aminopyridine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Automation: Employing automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
Substitution: Products depend on the nucleophile used (e.g., 4-amino-N-cyclohexyl-N-pyridin-2-ylbenzamide).
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer functional groups.
Coupling: Complex molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide depends on its specific application:
Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
4-bromo-N-pyridin-2-ylbenzamide: Lacks the cyclohexyl group.
4-bromo-N-cyclohexylbenzamide: Lacks the pyridin-2-yl group.
Uniqueness
Structural Features: The presence of both cyclohexyl and pyridin-2-yl groups makes 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide unique, potentially offering distinct chemical and biological properties.
Applications: Its unique structure may allow for specific interactions with biological targets, making it valuable in drug design and other applications.
Propiedades
IUPAC Name |
4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXLQOZMLMAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320217 | |
| Record name | 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433311-36-5 | |
| Record name | 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B3470412.png)

![ethyl 3-[2-(cyclohexyloxy)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470416.png)
![ETHYL 3-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3470434.png)
![N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3470444.png)
![N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3470453.png)



![diethyl 4-{[4-(acetylamino)phenyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B3470473.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetamide](/img/structure/B3470497.png)
![N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B3470507.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3470511.png)

